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Compound of Interest

Compound Name: 2-(2-Hydroxyethyl)quinoline

Cat. No.: B089422

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-
Hydroxyethyl)quinoline (also known as 2-quinolin-2-ylethanol), a quinoline derivative of
interest in medicinal chemistry and materials science. This document presents nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured
format, along with detailed experimental protocols to aid in the replication and interpretation of
these results.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-(2-Hydroxyethyl)quinoline.
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Note: While the existence of *H and 3C NMR spectra is confirmed, detailed peak lists with
assignments and coupling constants are not publicly available. The data presented is based on
available information from spectral databases. For unambiguous assignments, 2D NMR
experiments such as COSY, HSQC, and HMBC are recommended.

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode Wavenumber (cm—1) Technique

Attenuated Total Reflectance
O-H stretch (alcohol) Broad, ~3400-3200

(ATR)
. Attenuated Total Reflectance
C-H stretch (aromatic) ~3100-3000
(ATR)
) ) Attenuated Total Reflectance
C-H stretch (aliphatic) ~2950-2850
(ATR)
C=C and C=N stretch Attenuated Total Reflectance
o ~1600-1450
(aromatic rings) (ATR)
) Attenuated Total Reflectance
C-O stretch (primary alcohol) ~1050

(ATR)

Note: The IR data presented are characteristic absorption regions for the functional groups
present in 2-(2-Hydroxyethyl)quinoline. Actual peak positions may vary slightly.

Table 3: Mass Spectrometry Data
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Adduct Calculated m/z
[M+H]* 174.09134
[M+Na]* 196.07328
[M-H]- 172.07678
[M+NHa]* 191.11788
[M+K]* 212.04722
[M+H-H20]* 156.08132
[M]* 173.08351

Data Source: Predicted values from PubChem.[1] The molecular formula is C11H1:NO with a
monoisotopic mass of 173.08406 Da.[1]

Experimental Protocols

The following are representative protocols for the acquisition of spectroscopic data for 2-(2-
Hydroxyethyl)quinoline, compiled from standard laboratory practices for similar compounds.

NMR Spectroscopy

A sample of 2-(2-Hydroxyethyl)quinoline (5-10 mg for *H NMR, 20-50 mg for 3C NMR) is
dissolved in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCIs) or
Dimethyl sulfoxide-de (DMSO-ds). The solution is then transferred to a 5 mm NMR tube. NMR
spectra are acquired on a spectrometer, for instance, a 400 MHz instrument. For *H NMR, the
spectral width is typically set from -2 to 12 ppm. For 13C NMR, the spectral width is generally
from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra can be obtained using an FTIR spectrometer equipped with an Attenuated Total
Reflectance (ATR) accessory. A small amount of the solid 2-(2-Hydroxyethyl)quinoline
sample is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000
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to 400 cm~* with a resolution of 4 cm~*. An air background spectrum is collected prior to the
sample measurement.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization
(ESI) source. A dilute solution of 2-(2-Hydroxyethyl)quinoline is prepared in a suitable solvent
such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium
acetate to promote ionization. The solution is infused into the ESI source. Data is collected in
both positive and negative ion modes over a mass range of m/z 50-500. High-resolution mass
spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental
composition.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 2-(2-Hydroxyethyl)quinoline.
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Sample Preparation
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-(2-Hydroxyethyl)quinoline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089422#spectroscopic-data-nmr-ir-mass-spec-of-2-
2-hydroxyethyl-quinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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